An In-depth Technical Guide to 2,6-Dichloro-4-methoxyaniline (CAS Number: 6480-66-6)
An In-depth Technical Guide to 2,6-Dichloro-4-methoxyaniline (CAS Number: 6480-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methoxyaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its specific substitution pattern makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and its application in the synthesis of the tyrosine kinase inhibitor, Bosutinib.
Physicochemical Properties
The fundamental physicochemical properties of 2,6-Dichloro-4-methoxyaniline are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 6480-66-6 | [1][2] |
| Molecular Formula | C₇H₇Cl₂NO | [1][2] |
| Molecular Weight | 192.04 g/mol | [2] |
| Appearance | White to very dark grey solid | [3] |
| Melting Point | 71 °C | [3] |
| Boiling Point | 267 °C at 760 mmHg | [3] |
| Density | 1.375 g/cm³ | [3] |
| Flash Point | 115 °C | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring, as well as a signal for the methoxy carbon.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of a methyl group, a chloro group, or the entire methoxy group.
Safety and Handling
2,6-Dichloro-4-methoxyaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3]
| Hazard | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Health | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Proposed Synthesis of 2,6-Dichloro-4-methoxyaniline
This proposed synthesis involves the direct chlorination of p-anisidine (4-methoxyaniline). The methoxy group is an activating group, and the amino group is a strongly activating and ortho-, para-directing group. To achieve dichlorination at the positions ortho to the amino group, careful control of reaction conditions is necessary.
Materials:
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p-Anisidine (4-methoxyaniline)
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Concentrated Hydrochloric Acid (HCl)
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Hydrogen Peroxide (H₂O₂) (30% solution)
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Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine in a suitable solvent such as dilute hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a chlorinating agent. A mixture of concentrated HCl and H₂O₂ can be used to generate chlorine in situ. Alternatively, other chlorinating agents like sulfuryl chloride or N-chlorosuccinimide could be employed, though reaction conditions would need to be optimized. The addition should be done dropwise while monitoring the temperature to keep it below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2,6-dichloro-4-methoxyaniline.
Note: This is a proposed protocol based on general procedures for the chlorination of anilines and would require optimization for yield and purity.[4][5]
Application in Drug Synthesis: The Synthesis of Bosutinib
2,6-Dichloro-4-methoxyaniline is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The following diagram illustrates the role of 2,6-dichloro-4-methoxyaniline in the synthesis of Bosutinib.
